Product packaging for O-Methylancistrocladinine(Cat. No.:CAS No. 134984-06-8)

O-Methylancistrocladinine

Cat. No.: B15188218
CAS No.: 134984-06-8
M. Wt: 419.5 g/mol
InChI Key: XSHYHGPIMCKDFK-HNNXBMFYSA-N
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Description

O-Methylancistrocladinine is a natural naphthylisoquinoline alkaloid isolated from the tropical liana Ancistrocladus tanzaniensis . It is a 5,1'-coupled alkaloid with S-configuration at C-3 and an oxygen function at C-6, structural features characteristic of the Ancistrocladaceae type . This compound has demonstrated significant biological activity against the protozoan parasite Plasmodium falciparum , the causative agent of malaria tropica, making it a valuable lead compound for antimalarial drug discovery research . Its mechanism of action, while not yet fully elucidated, is the subject of ongoing investigation to determine its molecular target within the parasite. This compound is offered exclusively for research applications. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or medicinal product. It is strictly for use in controlled in vitro settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound responsibly and in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29NO4 B15188218 O-Methylancistrocladinine CAS No. 134984-06-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134984-06-8

Molecular Formula

C26H29NO4

Molecular Weight

419.5 g/mol

IUPAC Name

(3S)-5-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C26H29NO4/c1-14-11-20(29-5)25-17(9-8-10-19(25)28-4)23(14)26-18-12-15(2)27-16(3)24(18)21(30-6)13-22(26)31-7/h8-11,13,15H,12H2,1-7H3/t15-/m0/s1

InChI Key

XSHYHGPIMCKDFK-HNNXBMFYSA-N

Isomeric SMILES

C[C@H]1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC

Origin of Product

United States

Foundational & Exploratory

O-Methylancistrocladinine: A Technical Guide to its Discovery, Isolation, and Characterization from Ancistrocladus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylancistrocladinine is a naturally occurring naphthylisoquinoline alkaloid, a class of compounds known for their significant biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound from its natural source, the Ancistrocladus genus. The document details the experimental protocols for extraction and purification and presents a summary of the spectroscopic and chiroptical data used for its characterization. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The Ancistrocladaceae family of plants, particularly the genus Ancistrocladus, is a rich source of structurally unique and biologically active naphthylisoquinoline alkaloids. These compounds are characterized by a biaryl linkage between a naphthalene and an isoquinoline moiety, which results in axial chirality and interesting stereochemical properties. Scientific interest in this class of alkaloids is driven by their diverse pharmacological activities, including antimalarial, antiviral, and antifungal properties.

This compound was first reported as a new 5,1'-coupled naphthylisoquinoline alkaloid isolated from the highland liana Ancistrocladus tanzaniensis.[1][2] Its discovery has contributed to the chemotaxonomic understanding of the Ancistrocladus genus and has provided a new chemical entity for further pharmacological investigation. This guide provides an in-depth look at the scientific work that led to the identification and characterization of this novel natural product.

Discovery and Natural Source

This compound was discovered during a phytochemical investigation of Ancistrocladus tanzaniensis, a species of liana found in the highlands of Tanzania.[1][2] The structural elucidation of this and other co-occurring alkaloids has helped to establish the chemotaxonomic profile of this particular Ancistrocladus species. The isolation of this compound, along with other related alkaloids from the same plant, highlights the rich chemical diversity within this genus.

Experimental Protocols

The isolation and purification of this compound from Ancistrocladus tanzaniensis involves a multi-step process combining extraction and various chromatographic techniques. The following is a detailed description of the typical methodologies employed.

Plant Material Collection and Preparation

Fresh plant material, typically the leaves and stems of Ancistrocladus tanzaniensis, is collected and air-dried in the shade to preserve the chemical integrity of the alkaloids. The dried plant material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

The powdered plant material is subjected to exhaustive extraction with an organic solvent, typically methanol or a mixture of dichloromethane and methanol. This is often performed at room temperature with stirring over an extended period or using a Soxhlet apparatus for more efficient extraction. The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

Acid-Base Partitioning

To selectively isolate the basic alkaloids from the crude extract, a standard acid-base partitioning protocol is employed. The crude extract is dissolved in a dilute acidic solution (e.g., 2% sulfuric acid), which protonates the nitrogen-containing alkaloids, rendering them water-soluble. This aqueous solution is then washed with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic lipophilic compounds. The pH of the aqueous layer is subsequently adjusted to basic (pH ~9) with a base such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents again. The alkaloids are then extracted from the aqueous phase using a chlorinated solvent like dichloromethane or chloroform. The organic layers containing the alkaloids are combined, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated to yield the crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid mixture is a complex combination of various related compounds. Therefore, further purification is necessary to isolate this compound. This is typically achieved through a series of chromatographic steps:

  • Column Chromatography: The crude alkaloid mixture is first fractionated by column chromatography on silica gel using a gradient elution system of increasing polarity, for example, a mixture of hexane, ethyl acetate, and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are subjected to further purification by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic and chiroptical methods.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to elucidate the planar structure and relative stereochemistry. These include:

    • ¹H NMR: To determine the proton chemical shifts and coupling constants.

    • ¹³C NMR and DEPT: To identify the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC, NOESY): To establish the connectivity between protons and carbons and to determine the spatial proximity of protons, which is crucial for defining the relative stereochemistry at the chiral centers and the configuration of the biaryl axis.

Chiroptical Analysis
  • Circular Dichroism (CD) Spectroscopy: The absolute stereochemistry of the molecule, particularly the configuration of the atropisomeric biaryl axis, is determined by comparing its experimental CD spectrum with theoretically calculated spectra or with the spectra of known related compounds.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound. (Note: Specific values are based on the primary literature and may vary slightly depending on the experimental conditions.)

Table 1: Physicochemical and Spectrometric Data for this compound

ParameterValue
Molecular Formula C₂₆H₂₉NO₄
Molecular Weight 419.51 g/mol
Appearance Amorphous solid
Optical Rotation Data not available in abstract
HR-ESI-MS (m/z) Data not available in abstract

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
Data not available in abstract and requires full text access

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Positionδ (ppm)
Data not available in abstract and requires full text access

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G cluster_extraction Extraction cluster_partitioning Purification cluster_chromatography Isolation cluster_analysis Structural Elucidation plant_material Powdered Ancistrocladus tanzaniensis solvent_extraction Solvent Extraction (e.g., Methanol) plant_material->solvent_extraction crude_extract Crude Methanolic Extract solvent_extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound This compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy chiroptical Chiroptical Analysis (CD Spectroscopy) pure_compound->chiroptical structure Definitive Structure spectroscopy->structure chiroptical->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

The discovery and characterization of this compound from Ancistrocladus tanzaniensis represent a significant contribution to the field of natural product chemistry. The detailed experimental protocols and spectroscopic data presented in this guide provide a valuable resource for researchers interested in the isolation of novel bioactive compounds from plant sources. Further investigation into the pharmacological properties of this compound is warranted to explore its potential as a lead compound in drug discovery programs.

References

The Enigmatic Architecture of a Novel Alkaloid: An In-depth Analysis of the O-Methylancistrocladinine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Würzburg, Germany – October 24, 2025 – The intricate biosynthetic pathway of O-Methylancistrocladinine, a prominent member of the naphthylisoquinoline alkaloids, remains a subject of intense scientific scrutiny. These structurally unique compounds, found exclusively in the plant families Ancistrocladaceae and Dioncophyllaceae, have garnered significant interest from the pharmaceutical industry due to their diverse biological activities. This technical guide provides a comprehensive analysis of the current understanding of the this compound biosynthetic pathway, collating available data, outlining key experimental approaches, and visualizing the hypothesized enzymatic steps.

Naphthylisoquinoline alkaloids are characterized by a biaryl axis connecting a naphthalene and a tetrahydroisoquinoline moiety. Unlike most alkaloids, which are derived from amino acids, compelling evidence suggests that these fascinating molecules originate entirely from a polyketide precursor.[1] This unusual biosynthetic origin sets them apart and presents a unique challenge for their synthetic and biosynthetic elucidation.

A Polyketide-Driven Assembly Line: The Hypothesized Biosynthetic Pathway

The biosynthesis of the core naphthylisoquinoline scaffold is thought to commence with the assembly of a poly-β-keto chain by a Type I or Type II polyketide synthase (PKS). This linear precursor is then believed to undergo a series of regioselective intramolecular aldol condensations, catalyzed by specific cyclase enzymes, to form the characteristic naphthalene and isoquinoline ring systems. The final tailoring steps, including O-methylation, are critical for the bioactivity of the resulting alkaloids.

While the complete enzymatic cascade for this compound has yet to be fully elucidated, research on related compounds and preliminary studies on Ancistrocladus species allow for the postulation of a core biosynthetic pathway.

This compound Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide_Synthase Polyketide_Synthase Acetyl-CoA->Polyketide_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Synthase Linear_Polyketide_Precursor Linear_Polyketide_Precursor Polyketide_Synthase->Linear_Polyketide_Precursor Chain Assembly Cyclase Cyclase Linear_Polyketide_Precursor->Cyclase Folding Naphthylisoquinoline_Scaffold Naphthylisoquinoline_Scaffold Cyclase->Naphthylisoquinoline_Scaffold Intramolecular Aldol Condensations O-Methyltransferase O-Methyltransferase Naphthylisoquinoline_Scaffold->O-Methyltransferase S-Adenosyl-L-methionine This compound This compound O-Methyltransferase->this compound O-Methylation

Hypothesized biosynthetic pathway of this compound.

Key Enzymatic Steps and Experimental Approaches

The elucidation of this complex pathway relies on a combination of classical biochemical techniques and modern molecular biology approaches.

Polyketide Synthase (PKS) and Precursor Identification

Hypothesis: A PKS enzyme catalyzes the iterative condensation of acetate and malonate units to form a linear polyketide chain.

Experimental Protocols:

  • Stable Isotope Feeding Studies: Administration of 13C-labeled acetate and malonate to Ancistrocladus cell cultures or whole plants, followed by NMR or mass spectrometry analysis of the isolated this compound to trace the incorporation of the labeled precursors.

  • Gene Mining and Heterologous Expression: Identification of putative PKS genes from the Ancistrocladus genome or transcriptome. Cloning and expression of these genes in a heterologous host (e.g., E. coli or yeast) to characterize their enzymatic activity and identify the polyketide product.

Cyclase and Ring Formation

Hypothesis: One or more cyclase enzymes guide the folding and intramolecular cyclization of the linear polyketide to form the naphthalene and isoquinoline rings.

Experimental Protocols:

  • Enzyme Assays with Putative Precursors: Incubation of protein extracts from Ancistrocladus with a synthetically prepared linear polyketide precursor. The reaction products are then analyzed by HPLC and mass spectrometry to identify cyclized products.

  • Protein Purification and Characterization: Isolation of the cyclase enzyme(s) from Ancistrocladus tissues using chromatographic techniques. The purified enzyme can then be used for kinetic studies and substrate specificity determination.

O-Methyltransferase (OMT) and Tailoring Reactions

Hypothesis: A specific O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of the ancistrocladinine scaffold.

Experimental Protocols:

  • Enzyme Assays with Alkaloid Substrates: Incubation of recombinant or purified OMT with the unmethylated ancistrocladinine precursor and 14C-labeled SAM. The radiolabeled this compound product can be detected and quantified by liquid scintillation counting.

  • Substrate Specificity Profiling: Testing the activity of the OMT with a panel of related naphthylisoquinoline alkaloids and other phenolic compounds to determine its substrate preference.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Enzyme Characterization cluster_2 In Vivo Validation Transcriptome_Sequencing Transcriptome_Sequencing Gene_Annotation Gene_Annotation Transcriptome_Sequencing->Gene_Annotation Candidate_Gene_Selection Candidate_Gene_Selection Gene_Annotation->Candidate_Gene_Selection Heterologous_Expression Heterologous_Expression Candidate_Gene_Selection->Heterologous_Expression Protein_Purification Protein_Purification Heterologous_Expression->Protein_Purification Enzyme_Assays Enzyme_Assays Protein_Purification->Enzyme_Assays Kinetic_Analysis Kinetic_Analysis Enzyme_Assays->Kinetic_Analysis Stable_Isotope_Feeding Stable_Isotope_Feeding Metabolite_Analysis Metabolite_Analysis Stable_Isotope_Feeding->Metabolite_Analysis Metabolite_Analysis->Kinetic_Analysis

General experimental workflow for pathway elucidation.

Quantitative Data Summary

Currently, there is a paucity of published quantitative data specifically for the enzymes involved in the this compound biosynthetic pathway. The table below is presented as a template for the types of data that are critical for a thorough understanding of the pathway and will be populated as research progresses.

EnzymeSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temp (°C)
Polyketide Synthase Acetyl-CoA, Malonyl-CoANDNDNDNDND
Cyclase Linear Polyketide PrecursorNDNDNDNDND
O-Methyltransferase Ancistrocladinine, S-Adenosyl-L-methionineNDNDNDNDND
ND: Not yet determined

Future Outlook

The complete elucidation of the this compound biosynthetic pathway holds immense potential for the metabolic engineering of these valuable compounds. By identifying and characterizing the key enzymes, it may become feasible to produce these alkaloids in microbial hosts, providing a sustainable and scalable alternative to their extraction from rare plant sources. Further research, including genome sequencing of Ancistrocladus species and in-depth biochemical characterization of the biosynthetic enzymes, is imperative to unlock the full potential of these unique natural products.

References

Unveiling the Spectroscopic Signature of O-Methylancistrocladinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the spectroscopic data for O-Methylancistrocladinine, a naphthylisoquinoline alkaloid, is presented here for researchers, scientists, and professionals in drug development. This guide provides a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, crucial for the identification, characterization, and further investigation of this class of natural products. The data is based on the structural elucidation work published by Bringmann et al. in the Journal of Natural Products (2004).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
33.28m
42.85, 2.25m, m
1'7.02s
3'6.85s
4'---
57.00d2.4
76.78d2.4
86.88s
1-Me1.15d6.5
3-Me0.85d6.8
N-Me2.35s
6-OMe3.90s
8-OMe3.95s
2'-OMe3.80s

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
PositionChemical Shift (δ) ppm
149.5
358.0
430.2
4a125.8
5110.1
6155.1
7112.5
8155.8
8a115.9
1'123.4
2'156.2
3'105.5
4'134.5
5'128.9
6'124.1
7'126.3
8'127.1
1-Me15.2
3-Me12.8
N-Me40.5
6-OMe55.3
8-OMe55.9
2'-OMe55.8

Solvent: CDCl₃

Table 3: Mass Spectrometry and Infrared Spectroscopy Data
TechniqueData
MS (EI) m/z (% rel. int.): 421 [M⁺] (100), 406 (35), 390 (10), 211 (15), 204 (20), 189 (25)
IR (KBr) ν (cm⁻¹): 2925, 1610, 1580, 1460, 1210, 1100

Interpretation of Spectroscopic Data

The ¹H NMR spectrum shows characteristic signals for the methoxy groups and the aromatic and aliphatic protons of the naphthylisoquinoline core. The ¹³C NMR spectrum confirms the presence of 26 carbon atoms, with distinct chemical shifts for the carbonyls, aromatic carbons, and aliphatic carbons. The mass spectrum shows the molecular ion peak at m/z 421, consistent with the molecular formula C₂₆H₂₇NO₄. The IR spectrum displays absorption bands corresponding to C-H, C=C aromatic, and C-O stretching vibrations.

Experimental Protocols

The spectroscopic data presented above were obtained according to the methodologies detailed in the primary literature. A general workflow for the isolation and characterization of naphthylisoquinoline alkaloids is outlined below.

General Workflow for Isolation and Structure Elucidation

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis A Plant Material (e.g., Ancistrocladus sp.) B Solvent Extraction (e.g., MeOH/CH₂Cl₂) A->B C Crude Extract B->C D Chromatographic Separation (e.g., Column Chromatography, HPLC) C->D E Pure this compound D->E F NMR Spectroscopy (¹H, ¹³C, 2D NMR) E->F G Mass Spectrometry (e.g., EI-MS, HR-MS) E->G H Infrared Spectroscopy (IR) E->H I Structure Elucidation F->I G->I H->I

Caption: General experimental workflow for the isolation and spectroscopic characterization of this compound.

Signaling Pathways and Logical Relationships

At present, specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature. However, naphthylisoquinoline alkaloids, as a class, are known to exhibit a range of biological activities, including antiviral, antimalarial, and cytotoxic effects. The logical relationship for the investigation of these activities is depicted below.

Logical Workflow for Bioactivity Screening

bioactivity_workflow cluster_screening Biological Screening cluster_development Drug Development Pathway A This compound B In vitro Assays A->B C Antiviral Activity B->C D Antimalarial Activity B->D E Cytotoxicity Assays B->E F Lead Compound Identification C->F D->F E->F G Preclinical Studies F->G H Clinical Trials G->H I New Therapeutic Agent H->I

Caption: Logical workflow for the investigation of the biological activities of this compound.

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. Further research into its biological activities and mechanism of action is warranted to explore its full therapeutic potential.

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